2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
CAS No.: 354543-33-2
Cat. No.: VC2796098
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione - 354543-33-2](/images/structure/VC2796098.png)
Specification
CAS No. | 354543-33-2 |
---|---|
Molecular Formula | C16H19N3O2 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | 3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one |
Standard InChI | InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2 |
Standard InChI Key | WGZLMGMINIGJIF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O |
Canonical SMILES | C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione is characterized by several key identifiers that assist in its classification and recognition within chemical databases:
Parameter | Value |
---|---|
CAS Number | 354543-33-2 |
Molecular Formula | C₁₆H₁₉N₃O₂ |
Molecular Weight | 285.35 g/mol |
InChI Key | RJXWASIEWGWTRE-UHFFFAOYSA-N |
The compound contains multiple functional groups including two carbonyl groups (forming the dione structure), a secondary amine linker, and a piperazine ring system . These structural features contribute to its potential reactivity and binding capabilities in various chemical and biological systems.
Structural Characteristics
The molecular architecture of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione consists of several key components:
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An indene-1,3-dione core - a bicyclic structure containing two carbonyl groups
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An amino-methylene bridge (-NH-CH=) that connects the core to the substituent
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A piperazin-1-ylethyl group - featuring a six-membered heterocyclic ring with two nitrogen atoms
This structural arrangement creates a molecule with multiple potential hydrogen bond acceptors (carbonyl groups, nitrogen atoms) and donors (NH group), which may contribute to its interaction with biological targets . The conjugated system within the indene-1,3-dione moiety provides the compound with distinctive electronic properties.
Physical and Chemical Properties
Physical Properties
Based on its structural features and similar compounds, 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione likely exhibits the following physical characteristics:
Property | Description |
---|---|
Appearance | Crystalline solid |
Solubility | Limited solubility in water; soluble in organic solvents such as DMSO, methanol, and chloroform |
Stability | Relatively stable under standard laboratory conditions |
The piperazine moiety introduces basic nitrogen centers that can influence the compound's solubility profile and acid-base properties .
Chemical Reactivity
The presence of multiple functional groups within 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione contributes to its chemical reactivity:
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The carbonyl groups of the indene-1,3-dione system can participate in nucleophilic addition reactions
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The secondary amine function (-NH-) can engage in hydrogen bonding and act as a nucleophile
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The piperazine ring contains a secondary amine group that can participate in various reactions including alkylation and acylation
Similar compounds with the indene-1,3-dione structure have demonstrated notable electron-accepting properties, which may influence the compound's behavior in chemical reactions and interactions with biological targets .
Synthesis and Preparation
Alternative Synthetic Methods
Alternative approaches may include:
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Vilsmeier-Haack reaction of indene-1,3-dione followed by nucleophilic substitution with 2-piperazin-1-ylethylamine
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Direct condensation of 2-hydroxymethylene-indene-1,3-dione with 2-piperazin-1-ylethylamine
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Metal-catalyzed coupling reactions to form the amino-methylene linkage
These methods would likely require optimization to achieve satisfactory yields and purity of the target compound.
Spectroscopic Characteristics
Spectral Properties
The spectroscopic profile of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione would be expected to show distinctive features:
NMR Spectroscopy
Based on analogous compounds, the predicted key NMR signals would include:
Proton Environment | Expected ¹H NMR Chemical Shift (ppm) |
---|---|
Aromatic protons (indene ring) | 7.5-8.0 |
Methine proton (=CH-) | 8.0-8.5 |
NH proton | 9.0-11.0 |
Piperazine protons | 2.5-3.5 |
Ethylene linker protons | 2.5-3.5 |
The ¹³C NMR spectrum would likely show carbonyl carbon signals around 185-195 ppm, aromatic carbons in the range of 120-140 ppm, and the methine carbon (=CH-) at approximately 150-160 ppm .
IR Spectroscopy
Characteristic IR absorption bands would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
C=O stretching (dione) | 1680-1720 |
N-H stretching | 3300-3500 |
C=C stretching (aromatic) | 1450-1600 |
C-N stretching | 1200-1350 |
These spectroscopic features would be valuable for structural confirmation and purity assessment of the synthesized compound.
Biological Activity and Applications
Research Status and Development
Current research status of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione appears to be primarily at the research chemical level, as evidenced by its listing in chemical catalogs rather than pharmaceutical databases . The compound's availability suggests interest in its potential applications, although published research specifically focused on this compound is limited in the current literature.
Structure-Activity Relationships
Comparison with Related Compounds
Examining structurally related compounds provides insight into potential properties and applications of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione:
These structural variations highlight the versatility of the amino-methylene-dione scaffold and suggest potential modifications that could be explored to optimize properties for specific applications.
Structure Optimization Considerations
For future development of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione derivatives, several structural modifications could be considered:
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Substitution on the indene ring to modulate electronic properties and lipophilicity
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Modification of the piperazine ring (e.g., introduction of substituents, replacement with related heterocycles)
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Alteration of the linker length between the piperazine and amino groups
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Introduction of additional functional groups to enhance specific binding interactions
Such modifications could potentially yield compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.
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